ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
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Overview
Description
ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, a piperidine ring, and an ethyl ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of action
The compound contains an indole nucleus , which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . This suggests that the compound might interact with various targets in the body.
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Given the diverse biological activities of indole derivatives , it can be speculated that the compound might have a wide range of effects at the molecular and cellular level.
Preparation Methods
The synthesis of ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. The reaction conditions often include the use of a catalyst and a suitable solvent.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the triazoloquinoxaline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Research in these areas aims to explore the compound’s potential for drug development and other industrial applications .
Comparison with Similar Compounds
ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Triazole Derivatives: These compounds also contain a triazole ring and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications .
Properties
IUPAC Name |
ethyl 1-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-3-36-25(34)18-11-13-30(14-12-18)23-24-29-31(16-22(33)27-19-8-6-7-17(2)15-19)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,18H,3,11-14,16H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPIVGXTJGRDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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